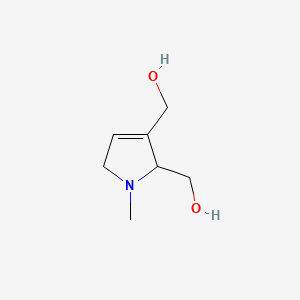

1H-Pyrrole-2,3-dimethanol, 2,5-dihydro-1-methyl-

CAS No.: 53365-59-6

Cat. No.: VC17558977

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53365-59-6 |

|---|---|

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |

| Standard InChI | InChI=1S/C7H13NO2/c1-8-3-2-6(4-9)7(8)5-10/h2,7,9-10H,3-5H2,1H3 |

| Standard InChI Key | YUTQWWDXLHKSAM-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC=C(C1CO)CO |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol, reflects its bicyclic structure. The pyrrole ring is partially hydrogenated at positions 2 and 5, reducing aromaticity and increasing conformational flexibility. Key structural features include:

-

Methyl group at the 1-position, enhancing steric bulk and influencing electronic properties.

-

Hydroxymethyl groups (-CH2OH) at positions 2 and 3, enabling hydrogen bonding and participation in redox reactions.

-

Molecular formula: C7H13NO2, with a molecular weight of 143.18 g/mol .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 53365-59-6 |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | [3-(hydroxymethyl)-1-methyl-2,5-dihydropyrrol-2-yl]methanol |

| SMILES | CN1CC=C(C1CO)CO |

| InChI Key | YUTQWWDXLHKSAM-UHFFFAOYSA-N |

Stereochemical Considerations

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via nucleophilic addition and reduction steps:

-

Methylpyrrole Formylation: 1-Methyl-2,5-dihydro-1H-pyrrole reacts with formaldehyde under basic conditions, forming a hydroxymethyl intermediate .

-

Reductive Stabilization: Sodium borohydride (NaBH4) reduces unstable aldehyde intermediates to the stable dimethanol derivative.

Key Reaction:

Industrial Scalability

Continuous flow reactors optimize yield (≥85%) and purity (≥98%) by maintaining precise temperature (50–60°C) and pressure (1–2 atm). Catalysts like Amberlyst-15 enhance reaction rates while minimizing byproducts.

Reactivity and Functionalization

Oxidation Reactions

The hydroxymethyl groups oxidize to carbonyls using potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4), yielding diketones or keto-alcohols :

Reduction Pathways

Lithium aluminum hydride (LiAlH4) reduces the compound to 1-methyl-2,5-dihydropyrrole-2,3-diyldimethanol, though this is less common due to pre-existing hydroxyl groups .

Substitution Reactions

Thionyl chloride (SOCl2) converts hydroxyl groups to chlorides, enabling nucleophilic displacement with amines or thiols:

Biological Activity and Applications

Case Study: Cytokine Inhibition

In lipopolysaccharide-stimulated human PBMCs, analog 2a (structurally related) reduced IL-6 and TNF-α production by 40–60% at 10 μM .

Industrial Applications

-

Polymer Chemistry: Serves as a crosslinker in epoxy resins, improving thermal stability (Tg ↑ 15°C).

-

Coordination Chemistry: Chelates transition metals (e.g., Cu²⁺) for catalytic applications .

Comparison with Structural Analogs

Pyrrole-2,5-Dimethanol (CAS 6249-04-3)

-

Aromatic ring: Fully unsaturated, increasing rigidity.

-

Lower solubility: Lacks methyl group, reducing hydrophobic interactions .

5-Methyl-1-Phenyl Analogs (CID 152836)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume